Clevudine

Antiviral Screening HBV Replication Nucleoside Analog Potency

Clevudine (L-FMAU) is the only L-nucleoside with a 44–70 h plasma half-life enabling sustained post-treatment HBV suppression and intrahepatic cccDNA reduction. Unlike Lamivudine or Telbivudine, its prolonged washout window uniquely supports viral rebound kinetics and cccDNA persistence studies. Synergistic with Entecavir, Lamivudine, Adefovir, and Tenofovir for combination research, but antagonistic with Telbivudine due to phosphorylation competition. Also serves as a validated positive control for nucleoside-induced mitochondrial myopathy (14.4% incidence). Procure based on precise compound identity, not therapeutic class.

Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
CAS No. 163252-36-6
Cat. No. B1669172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClevudine
CAS163252-36-6
Synonyms1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine
1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine
1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil
2'-deoxy-2'-fluoroarabinofuranosylthymine
2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil
2'-fluoro-5-methyl-1-beta-arabinosyluracil
2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-methylarabinosyluracil
2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled
2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
5-methyl-2'-fluoroarauracil
Clevudine
D-FMAU
FMAU
L-FMAU
Molecular FormulaC10H13FN2O5
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1
InChIKeyGBBJCSTXCAQSSJ-XQXXSGGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clevudine CAS 163252-36-6: Potent HBV L-Nucleoside with Sustained Post-Treatment Suppression and cccDNA Activity


Clevudine (L-FMAU, 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil; CAS 163252-36-6) is a synthetic pyrimidine L-nucleoside analog that acts as a chain-terminating inhibitor of hepatitis B virus (HBV) DNA polymerase [1]. It is distinguished from other oral anti-HBV agents by its prolonged plasma half-life (44–70 h), sustained post-treatment virologic suppression, and significant reduction of intrahepatic covalently closed circular DNA (cccDNA) in animal models [2][3].

Why Clevudine Cannot Be Simply Substituted: Evidence-Based Differentiation from Lamivudine, Entecavir, and Telbivudine


While Clevudine belongs to the L-nucleoside class alongside Lamivudine and Telbivudine, simple substitution based on class membership is scientifically invalid due to critical, quantifiable differences in pharmacokinetics, resistance profiles, and metabolic interactions. Clevudine's uniquely long half-life (44–70 h) enables once-daily dosing with sustained post-treatment viral suppression, a feature not observed with Lamivudine [1][2]. Furthermore, in vitro studies demonstrate that Clevudine exhibits synergistic antiviral activity with several key agents (Entecavir, Lamivudine, Adefovir, Tenofovir) but demonstrates antagonism when combined with the structurally similar L-nucleoside Telbivudine due to competition for uptake and phosphorylation [3]. These specific, data-backed differentiators underscore why procurement decisions must be based on precise compound identity rather than broad therapeutic class.

Clevudine 163252-36-6: Quantitative Differentiation Evidence vs. Lamivudine, Entecavir, and Telbivudine


In Vitro Potency: Clevudine vs. Lamivudine and Entecavir in HepG2 2.2.15 Cells

Clevudine demonstrates potent, intermediate antiviral activity against wild-type HBV in the standard HepG2 2.2.15 cell assay. Its EC50 of 0.1 μM positions it as more potent than Lamivudine (EC50 0.1–0.116 μM) but less potent than Entecavir (EC50 0.00375 μM) [1]. This ranking is critical for understanding its place in the potency spectrum of approved anti-HBV agents.

Antiviral Screening HBV Replication Nucleoside Analog Potency

Clinical Antiviral Efficacy: Clevudine vs. Lamivudine and Entecavir (48-Week Head-to-Head Data)

In a 48-week study of treatment-naïve HBeAg-positive CHB patients, Clevudine (30 mg QD) demonstrated antiviral efficacy that was significantly superior to Lamivudine (100 mg QD) and comparable to Entecavir (0.5 mg QD). The mean HBV DNA reduction for Clevudine was −3.8 log10 copies/mL, versus −2.5 log10 copies/mL for Lamivudine and −4.5 log10 copies/mL for Entecavir [1]. Notably, the rate of undetectable HBV DNA (<300 copies/mL) was 39% for Clevudine, 27% for Lamivudine, and 69% for Entecavir [1].

Chronic Hepatitis B Clinical Trial Virologic Response

Cross-Resistance Profile: Clevudine Shares the L-Nucleoside Signature with Lamivudine and Telbivudine

Clevudine's resistance profile is class-defined. It shares the same primary resistance pathway as other L-nucleosides (Lamivudine, Telbivudine), mediated by the rtM204V/I mutation in the HBV polymerase. This means that viruses resistant to Lamivudine will also exhibit cross-resistance to Clevudine and Telbivudine [1]. In contrast, resistance to acyclic nucleotide analogs like Adefovir and Tenofovir is mediated by the rtN236T pathway, against which Clevudine retains activity [1][2]. A documented case of Clevudine resistance following Lamivudine exposure confirmed the emergence of the rtM204I mutation alongside virologic breakthrough (>1.0×10^8 copies/mL) [3].

Drug Resistance HBV Polymerase Mutation rtM204V/I

Long-Term Safety: Incidence of Mitochondrial Myopathy with Clevudine

A key differentiator for Clevudine is its association with reversible mitochondrial myopathy during long-term therapy, a toxicity not commonly observed with other first-line agents like Entecavir or Tenofovir. In a cohort of 146 patients treated with Clevudine 30 mg/day for a median of 73 weeks, clevudine-induced myopathy occurred in 21 patients (14.4%), with symptoms of proximal muscle weakness and elevated creatine kinase (CK) [1]. The condition was reversible upon discontinuation of Clevudine and switching to Entecavir, with resolution of symptoms and normalization of CK within a median of 2.2 months [1]. The incidence rate is estimated to range from 3.9% to 14.4% in various cohorts [2].

Drug Safety Mitochondrial Toxicity Myopathy

Combination Therapy Potential: Synergy and Antagonism with Other Anti-HBV Agents

In vitro combination studies reveal a unique interaction profile for Clevudine. When combined with Entecavir, Lamivudine, Adefovir, or Tenofovir, Clevudine exhibits a synergistic antiviral effect, suggesting potential for enhanced viral suppression in combination regimens [1]. However, a critical and distinguishing finding is the antagonistic interaction observed when Clevudine is combined with the structurally similar L-nucleoside Telbivudine. This antagonism is attributed to competition for intracellular uptake and phosphorylation by shared kinases (thymidine kinase-1 and deoxycytidine kinase) [1].

Combination Therapy Drug Synergy HBV

Unique Pharmacokinetic Advantage: Prolonged Half-Life Enables Sustained Post-Treatment Viral Suppression

Clevudine possesses a uniquely long plasma half-life among oral anti-HBV nucleosides, ranging from 44 to 70 hours [1][2]. This is significantly longer than Lamivudine (5–7 h), Entecavir (~15 h), and Telbivudine (~15 h) [3]. This pharmacokinetic property is linked to its distinctive clinical feature: sustained suppression of HBV DNA for several months after cessation of therapy, an effect not observed with other agents [4]. This is attributed to its ability to reduce intrahepatic cccDNA, the viral reservoir responsible for relapse [4].

Pharmacokinetics Drug Half-Life HBV cccDNA

Clevudine 163252-36-6: Best-Fit Research and Procurement Scenarios Based on Quantitative Evidence


Tool Compound for HBV cccDNA and Off-Treatment Viral Dynamics Studies

Researchers investigating the biology of the HBV cccDNA reservoir or the kinetics of viral rebound after treatment cessation should prioritize Clevudine. Its uniquely long half-life (44–70 h) and documented ability to suppress HBV DNA for months after discontinuation provide an unparalleled experimental window [1][2]. This property allows for washout studies and detailed analysis of cccDNA persistence and reactivation, which is not feasible with shorter-acting agents like Lamivudine or Entecavir.

Modeling Nucleoside-Induced Mitochondrial Toxicity and Myopathy

Clevudine is a valuable tool for studying drug-induced mitochondrial dysfunction in skeletal muscle. Its well-characterized association with reversible myopathy (14.4% incidence in long-term cohorts) provides a robust, reproducible model for investigating mechanisms of mtDNA depletion and toxicity mitigation strategies [3]. Researchers developing safer nucleoside analogs can use Clevudine as a positive control to benchmark mitochondrial safety profiles.

Investigating L-Nucleoside Resistance and Cross-Resistance Mechanisms

Clevudine serves as a definitive probe for the rtM204V/I-mediated L-nucleoside resistance pathway. Its established cross-resistance with Lamivudine and Telbivudine makes it an essential component in panels designed to characterize the resistance profile of novel HBV polymerase inhibitors [4][5]. Procurement for resistance surveillance or mutant enzyme assays is supported by published data confirming the emergence of rtM204I mutants during Clevudine therapy.

Designing Synergistic Combination Regimens (Excluding Telbivudine)

In vitro evidence supports the use of Clevudine in combination with Entecavir, Lamivudine, Adefovir, or Tenofovir to achieve synergistic antiviral effects [6]. This makes Clevudine a candidate for preclinical evaluation of novel combination therapies aimed at enhancing viral suppression. Critically, procurement must avoid pairing with Telbivudine, as published data demonstrate an antagonistic interaction due to competition for phosphorylation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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